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Abstract
Gelucire 50/13, chemically known as stearoyl polyoxyl-32 glycerides, is a non-ionic, water-

dispersible surfactant widely utilized in the pharmaceutical industry as a solubility and

bioavailability enhancer for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2]

[3] Its utility in melt granulation, capsule filling, and self-emulsifying drug delivery systems

(SMEDDS) is well-established.[1][4] This technical guide provides a comprehensive overview

of the biocompatibility and safety profile of Gelucire 50/13, drawing upon available preclinical

data. The safety of Gelucire 50/13 is generally inferred from toxicological data and its

precedence of use in approved pharmaceutical products.[1][4]

Physicochemical Properties
Gelucire 50/13 is a complex mixture of mono-, di-, and triglycerides of stearic (C18) and

palmitic (C16) acids, along with polyethylene glycol (PEG)-32 mono- and diesters.[1][3] The

numerical designation "50/13" refers to its approximate melting point of 50°C and a Hydrophilic-

Lipophilic Balance (HLB) value of 13, respectively.[5] This amphiphilic nature allows it to act as

an effective solubilizing agent by forming fine dispersions or microemulsions in aqueous media.

[1][2]
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Property Value Reference

Chemical Name Stearoyl polyoxyl-32 glycerides [1]

Synonyms
Stearoyl macrogol-32

glycerides
[1]

Appearance Semi-solid, waxy material [5]

Melting Point Approximately 50°C [5]

HLB Value 13 [5]

Composition

Mono-, di-, and triglycerides

and PEG-32 mono- and

diesters of C16/C18 fatty acids

[1][3]

Primary Functionality

Solubilizer, bioavailability

enhancer, self-emulsifying

agent

[1][2]

In Vitro Biocompatibility
Cytotoxicity
The in vitro cytotoxicity of Gelucire 50/13 has been evaluated in various cell lines, with results

indicating a concentration-dependent effect.

A study utilizing Caco-2 cells, a human colon adenocarcinoma cell line often used to model the

intestinal epithelium, assessed cell viability via the MTT assay after a 12-hour exposure.[6][7]

The findings showed that Gelucire 50/13 exhibited higher cytotoxicity compared to other

excipients like Soluplus® and polyvinylpyrrolidone (PVP).[6][7] At a concentration of 0.5%,

Gelucire 50/13 resulted in approximately 50% cell viability.[7] However, at concentrations of

0.01% and below, no significant decrease in cell viability was observed.[7][8] It is important to

note that in vitro models like Caco-2 monolayers lack the protective mucus layer present in the

in vivo intestinal environment, which may lead to an overestimation of cytotoxicity.[7]

In another study, solid dispersions containing ursolic acid and Gelucire 50/13 were tested on

LLC-MK2 (Rhesus monkey kidney epithelial) cells. The results demonstrated that at
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concentrations up to 256 μM, cell viability was maintained at approximately 100%, indicating

safety at these levels.

Cell Line Assay
Concentrati
on

Incubation
Time

Result (Cell
Viability)

Reference

Caco-2 MTT 0.5% 12 hours ~50% [7]

Caco-2 MTT 0.1% 12 hours

Toxic

(Viability <

80%)

[7]

Caco-2 MTT ≤ 0.01% 12 hours
No significant

decrease
[7][8]

LLC-MK2 MTT up to 256 μM 24 hours ~100%

Hemocompatibility
While specific quantitative hemolysis data for Gelucire 50/13 is not readily available in the cited

literature, the general consensus for similar lipid-based excipients suggests good

hemocompatibility.[6][9] Hemolysis assays are crucial for excipients intended for parenteral

administration to assess their potential to damage red blood cells.[10] For orally administered

excipients like Gelucire 50/13, the risk of direct interaction with blood components is

significantly lower. However, understanding its hemolytic potential provides a broader safety

profile.

In Vivo Safety and Toxicology
Acute Oral Toxicity
Acute oral toxicity studies in animal models indicate that Gelucire 50/13 has a low order of

acute toxicity. The reported LD50 (lethal dose, 50%) in rats is greater than 20 g/kg body weight.

[11] In a study involving a 5-fluorouracil-loaded solid lipid nanoparticle formulation where

Gelucire 50/13 was used, an acute toxicity study in Wistar rats showed an acceptable safety

and biocompatible profile.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.ajprd.com/index.php/journal/article/download/754/605
https://www.ajprd.com/index.php/journal/article/download/754/605
https://www.ajprd.com/index.php/journal/article/download/754/605
https://www.researchgate.net/publication/343786856_Cytotoxicity_Studies_on_Naproxen_and_Piroxicam_Nanoformulations
https://www.researchgate.net/figure/Cell-Viability-Data-obtained-from-MTT-assay-on-Caco-2-cells-after-12-hours-exposure-to_fig4_343786856
https://www.researchgate.net/figure/Cell-viability-data-obtained-from-MTT-assay-of-Caco-2-cells-on-exposure-to-the-polymer_fig6_343786856
https://www.pharmaexcipients.com/wp-content/uploads/2023/10/Safety-of-surfactant-excipients-in-oral-drug-formulations.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7775846/
https://www.researchgate.net/figure/Effect-of-Gelucire-50-13-concentration-on-particle-size-n-3-Particle-size-is_fig3_51160022
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species
Route of
Administration

LD50 Reference

Rat Oral > 20 g/kg [11]

Sub-chronic Toxicity
Detailed sub-chronic or chronic toxicity studies specifically for Gelucire 50/13 are not widely

available in the public domain. However, data on a related excipient, Gelucire 44/14, from a 13-

week study in dogs, showed no adverse effects at doses up to 1000 mg/kg/day.[13] At a higher

dose of 2500 mg/kg/day, clinical signs such as diarrhea and soft or mucoid feces were

observed.[13]

Genotoxicity
There is a lack of specific genotoxicity and mutagenicity data for Gelucire 50/13 in the reviewed

literature. For the related compound, Gelucire 44/14, the Ames test and a mouse lymphoma

assay were reported to be negative.[13]

Clinical Safety
The safety of Gelucire 50/13 in humans is largely inferred from its long-standing use in a variety

of approved oral pharmaceutical products.[1][4] Clinical trials for drug products containing

Gelucire 50/13 as an excipient have not reported adverse effects that are directly attributable to

the excipient itself.[10] However, as with many surfactants, high concentrations could

potentially lead to gastrointestinal disturbances.[10]

Signaling Pathways and Mechanism of Toxicity
The cytotoxic effects observed with surfactants like Gelucire 50/13 at high concentrations are

generally attributed to their ability to interact with and disrupt cell membranes.[10][14] This can

lead to increased membrane permeability and, ultimately, cell lysis.[14][15] The specific

signaling pathways that might be modulated by Gelucire 50/13 have not been extensively

studied. However, it is plausible that membrane disruption could indirectly affect various

signaling cascades that are dependent on membrane integrity and the function of membrane-

bound proteins.[16][17]
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Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes can, under defined conditions, reflect the number of viable cells present.
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Cell Preparation Treatment MTT Assay

Seed Caco-2 cells in 96-well plate Incubate for 24h (37°C, 5% CO2) Add varying concentrations of Gelucire 50/13 Incubate for 12h Add MTT solution to each well Incubate for 4h Add solubilization solution (e.g., DMSO) Measure absorbance at 570 nm
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Acclimatization

Dosing

Observation Period (14 days)

Termination

Acclimatize male Sprague-Dawley rats for ~5 days

Fast animals overnight

Administer single oral gavage dose of Gelucire 50/13

Monitor for clinical signs of toxicity

Record body weight periodically

Perform gross necropsy at day 14

Conduct histopathological examination of organs

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b571684#biocompatibility-and-safety-profile-of-
gelucire-50-13]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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